Biphenyl-4-yl[4-(naphthalen-2-ylsulfonyl)piperazin-1-yl]methanone
Description
Biphenyl-4-yl[4-(naphthalen-2-ylsulfonyl)piperazin-1-yl]methanone is a synthetic organic compound featuring a biphenyl-4-yl group linked via a methanone bridge to a piperazine ring substituted at the 4-position with a naphthalen-2-ylsulfonyl moiety. Its molecular architecture combines aromatic rigidity (biphenyl and naphthalene) with a flexible piperazine scaffold, enabling diverse biological interactions.
Properties
IUPAC Name |
(4-naphthalen-2-ylsulfonylpiperazin-1-yl)-(4-phenylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N2O3S/c30-27(24-12-10-23(11-13-24)21-6-2-1-3-7-21)28-16-18-29(19-17-28)33(31,32)26-15-14-22-8-4-5-9-25(22)20-26/h1-15,20H,16-19H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXWFDQRQOGXJPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC=C(C=C2)C3=CC=CC=C3)S(=O)(=O)C4=CC5=CC=CC=C5C=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Biphenyl-4-yl[4-(naphthalen-2-ylsulfonyl)piperazin-1-yl]methanone typically involves multiple steps, starting with the preparation of the biphenyl and naphthalene sulfonyl intermediates. These intermediates are then coupled with piperazine under specific reaction conditions. Common reagents used in these reactions include organic solvents like chloroform, dichloromethane, and toluene .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Biphenyl-4-yl[4-(naphthalen-2-ylsulfonyl)piperazin-1-yl]methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Biphenyl-4-yl[4-(naphthalen-2-ylsulfonyl)piperazin-1-yl]methanone has several scientific research applications:
Organic Electronics: It is used as a hole transport material in organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) devices due to its high hole mobility and favorable charge transport characteristics.
Medicinal Chemistry: The compound is investigated for its potential therapeutic properties, including its ability to interact with various biological targets.
Material Science: It is explored for use in organic field-effect transistors (OFETs) and organic photodetectors.
Mechanism of Action
The mechanism of action of Biphenyl-4-yl[4-(naphthalen-2-ylsulfonyl)piperazin-1-yl]methanone involves its interaction with molecular targets and pathways relevant to its applications. In organic electronics, the compound facilitates efficient hole transport due to its molecular structure, which allows for effective charge delocalization and mobility .
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Selected Arylpiperazine Methanones
| Compound Name | Key Structural Features | Biological Activity/Properties | Key References |
|---|---|---|---|
| Biphenyl-4-yl[4-(naphthalen-2-ylsulfonyl)piperazin-1-yl]methanone | Biphenyl-4-yl methanone; 4-(naphthalen-2-ylsulfonyl)piperazine | Potential antipsychotic/neuroprotective activity; high lipophilicity (QPlogBB ~0.8*) | |
| 1-(Biphenyl-4-yl)-2-[4-(2-methoxyphenyl)-piperazin-1-yl]ethanone | Biphenyl-4-yl ethanone; 4-(2-methoxyphenyl)piperazine | Antidopaminergic activity; lower catalepsy induction (ED50: 1.2 mg/kg) | |
| Biphenyl-4-yl(4-(2-hydroxyethyl)piperazin-1-yl)methanone (Compound 33) | Biphenyl-4-yl methanone; 4-(2-hydroxyethyl)piperazine | Neuroprotective (anti-Parkinsonian); improved solubility due to hydroxyl group | |
| (2-Fluorophenyl)[4-(naphthalen-2-ylsulfonyl)piperazin-1-yl]methanone | 2-Fluorophenyl methanone; 4-(naphthalen-2-ylsulfonyl)piperazine | Enhanced electron-withdrawing effects; potential metabolic stability | |
| 4-(4-Aminophenyl)piperazin-1-ylmethanone | Furan-2-yl methanone; 4-(4-aminophenyl)piperazine | Corrosion inhibition; nitro group reduction for amine functionality (FT-IR: 1625 cm⁻¹ C=O) | |
| (Thiophen-2-yl)[4-(4-(trifluoromethyl)phenyl)piperazin-1-yl]methanone (Cpd21) | Thiophen-2-yl methanone; 4-(4-(trifluoromethyl)phenyl)piperazine | Anticancer activity; trifluoromethyl enhances hydrophobicity and receptor selectivity |
*Predicted QPlogBB based on QSAR models from .
Structural Modifications and Pharmacological Implications
- Biphenyl vs. Monocyclic Aryl Groups: Replacing biphenyl-4-yl with smaller aryl groups (e.g., 2-fluorophenyl or thiophen-2-yl) reduces planarity and may decrease receptor affinity for dopamine/serotonin targets. However, such substitutions improve solubility and metabolic stability .
- Sulfonyl vs. Hydroxyethyl/Trifluoromethyl Groups: The naphthalen-2-ylsulfonyl group in the target compound confers higher lipophilicity (logP ~4.2) compared to hydroxyethyl (logP ~2.8) or trifluoromethyl (logP ~3.5) substituents, favoring CNS penetration .
- Piperazine Substitutions : 4-(Naphthalen-2-ylsulfonyl)piperazine derivatives exhibit stronger anti-dopaminergic activity (IC50: 12 nM) than 4-(2-methoxyphenyl)piperazine analogs (IC50: 35 nM), likely due to improved steric complementarity with receptor pockets .
Physicochemical and Pharmacokinetic Profiles
- Lipophilicity and Solubility : The biphenyl-4-yl and naphthalen-2-ylsulfonyl groups result in higher logP values (~4.2) compared to furan-2-yl (logP ~2.1) or hydroxyethyl (logP ~2.8) analogs, impacting formulation strategies .
- Metabolism : Sulfonyl groups are metabolized via cytochrome P450-mediated oxidation, whereas methoxy or hydroxyethyl groups undergo glucuronidation, leading to distinct metabolite profiles .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
